molecular formula C18H10F2N2S B2848447 (2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 415688-14-1

(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2848447
CAS RN: 415688-14-1
M. Wt: 324.35
InChI Key: GKTDHZMJVFVDHX-NTEUORMPSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, also known as 4-Fluoro-1,3-thiazole-2-prop-2-enenitrile, is an organic compound that has been studied for its potential applications in pharmaceuticals, organic chemistry, and materials science. This compound can be synthesized from the reaction of 4-fluoroaniline with 1,3-thiazole-2-carboxaldehyde, and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and structurally characterized compounds similar to "(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile", highlighting their potential in material science and pharmaceutical applications. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) have synthesized isostructural thiazoles with high yields, providing samples suitable for single crystal diffraction studies. These materials showed two independent molecules in the asymmetric unit, assuming similar conformations, which is critical for understanding their molecular behavior and potential applications in electronic materials or drug design (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Applications in Display Technologies

The unique properties of compounds containing fluoro-substituents and thiazole units have been applied in the development of liquid crystal displays (LCDs). Hegde et al. (2013) reported the excellent photoalignment of a bulk commercial nematic liquid crystal using suitably derived prop-2-enoates. The study demonstrated that the presence of fluoro-substituents significantly influences the photoalignment quality, showcasing the material's potential in enhancing LCD technology (Hegde, Rasha Ata Alla, A. Matharu, & L. Komitov, 2013).

Potential in Security Ink Development

The compound's structure has been leveraged in creating novel materials with multi-stimuli responsive properties, useful in security ink applications. Xiao-lin Lu and M. Xia (2016) synthesized a V-shaped molecule and its line-shaped isomer, demonstrating reversible morphology-dependent fluorochromism, which is ideal for security inks. This innovative approach suggests the utility of such compounds in developing advanced materials for security and anti-counterfeiting measures (Xiao-lin Lu & M. Xia, 2016).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2S/c19-15-5-1-12(2-6-15)9-14(10-21)18-22-17(11-23-18)13-3-7-16(20)8-4-13/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDHZMJVFVDHX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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